
(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine
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Overview
Description
TERT-BUTYL (2R,3S)-3-HYDROXY-2-VINYL-PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a piperidine ring with a hydroxyl group and a vinyl group attached to it. The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2R,3S)-3-HYDROXY-2-VINYL-PIPERIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl and Vinyl Groups: The hydroxyl group can be introduced through a hydroxylation reaction, while the vinyl group can be added via a vinylation reaction.
Attachment of the Tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a base.
Industrial Production Methods
In industrial settings, the production of TERT-BUTYL (2R,3S)-3-HYDROXY-2-VINYL-PIPERIDINE-1-CARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and reducing waste .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2R,3S)-3-HYDROXY-2-VINYL-PIPERIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted piperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL (2R,3S)-3-HYDROXY-2-VINYL-PIPERIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2R,3S)-3-HYDROXY-2-VINYL-PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can participate in covalent bonding. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL CARBAMATE: Similar in structure but lacks the piperidine ring and vinyl group.
TERT-BUTYL NITRITE: Contains a tert-butyl group but has different functional groups and reactivity.
Uniqueness
TERT-BUTYL (2R,3S)-3-HYDROXY-2-VINYL-PIPERIDINE-1-CARBOXYLATE is unique due to the combination of its piperidine ring, hydroxyl group, vinyl group, and tert-butyl group
Biological Activity
(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine is a synthetic compound within the piperidine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, effects on various biological systems, and relevant research findings.
Structure and Synthesis
The compound features a vinyl group and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of the piperidine ring. The stereochemistry at the 2 and 3 positions is crucial for its biological activity. The synthesis typically involves multi-step reactions that can include alkylation and hydroxy group modifications to achieve the desired stereochemistry and functional groups.
Research indicates that compounds similar to this compound may interact with nicotinic acetylcholine receptors (nAChRs). These receptors play a significant role in neurotransmission and are implicated in various neurological conditions. Studies have shown that certain piperidine derivatives can act as antagonists or modulators of these receptors, influencing neuronal excitability and signaling pathways .
Pharmacological Effects
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of piperidine derivatives, suggesting that they may help mitigate neuronal damage in conditions such as Alzheimer's disease.
- Antimicrobial Activity : Piperidine compounds have been reported to exhibit antibacterial properties against a range of pathogens. For example, certain derivatives show activity against Gram-positive bacteria and fungi .
- Cytotoxicity Against Cancer Cells : Research has indicated that some piperidine derivatives can induce cytotoxic effects in cancer cell lines, such as HepG2 liver cancer cells. This suggests potential applications in oncology .
Table 1: Biological Activity Summary
Notable Research Findings
- Neurotransmitter Interaction : A study demonstrated that similar piperidine derivatives could inhibit nAChRs with varying potencies, indicating a structure-activity relationship critical for designing effective drugs targeting neurological disorders .
- Antimicrobial Studies : Another investigation reported the antibacterial effects of piperidine derivatives against Staphylococcus aureus, showcasing their potential as lead compounds for antibiotic development .
- Cytotoxic Studies : In vitro studies on HepG2 cells revealed that certain piperidine analogs could significantly reduce cell viability, suggesting their potential use in cancer therapy .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-ethenyl-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3 |
InChI Key |
AJPYZOAAGWNJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C=C)O |
Origin of Product |
United States |
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